molecular formula C12H9N3O B11893175 3-(Furan-2-yl)-1,8-naphthyridin-2-amine CAS No. 60467-65-4

3-(Furan-2-yl)-1,8-naphthyridin-2-amine

Katalognummer: B11893175
CAS-Nummer: 60467-65-4
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: DVGBMEUGXCWGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both a furan ring and a naphthyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1,8-naphthyridin-2-amine typically involves the reaction of 2-aminonaphthyridine with a furan derivative under specific conditions. One common method is the condensation reaction between 2-aminonaphthyridine and furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Furan-2-yl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The naphthyridine ring can be reduced to form dihydronaphthyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydronaphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-yl)-1,8-naphthyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The furan and naphthyridine rings allow the compound to bind to active sites of enzymes, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Another furan derivative with different functional groups.

    1,8-Naphthyridine derivatives: Compounds with similar naphthyridine rings but different substituents.

Uniqueness

3-(Furan-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of the furan and naphthyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

60467-65-4

Molekularformel

C12H9N3O

Molekulargewicht

211.22 g/mol

IUPAC-Name

3-(furan-2-yl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H9N3O/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15)

InChI-Schlüssel

DVGBMEUGXCWGLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.